Calcitonin rat
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Overview
Description
Calcitonin is a peptide hormone composed of 32 amino acids, primarily produced by the parafollicular cells (C-cells) of the thyroid gland in humans and other chordates . It plays a crucial role in regulating calcium and phosphate levels in the blood by opposing the action of parathyroid hormone, which increases blood calcium levels . Calcitonin’s primary function is to lower blood calcium levels by inhibiting osteoclast activity in bones and reducing calcium reabsorption in the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcitonin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of calcitonin often involves recombinant DNA technology, where the gene encoding calcitonin is inserted into a suitable host organism, such as Escherichia coli or yeast . The host organism then produces calcitonin, which is harvested and purified for medical use.
Chemical Reactions Analysis
Types of Reactions
Calcitonin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in SPPS.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups during peptide synthesis.
Major Products
The major product of calcitonin synthesis is the peptide hormone itself, which can be further modified or conjugated with other molecules for specific applications .
Scientific Research Applications
Calcitonin has a wide range of applications in scientific research and medicine:
Bone Disorders: It is used to treat conditions like Paget’s disease, osteoporosis, and hypercalcemia.
Pain Management: Calcitonin has analgesic properties and is used to manage pain associated with bone metastases and other conditions.
Neuroprotection: Research suggests that calcitonin may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Cancer Research: Calcitonin levels are used as a biomarker for medullary thyroid cancer.
Mechanism of Action
Calcitonin exerts its effects by binding to the calcitonin receptor, which is primarily found on osteoclasts . This binding inhibits osteoclast activity, reducing bone resorption and lowering blood calcium levels . Calcitonin also decreases calcium reabsorption in the kidneys, further contributing to its hypocalcemic effect . The molecular pathways involved include the cAMP/PKA and MAPK/ERK signaling pathways .
Comparison with Similar Compounds
Calcitonin is part of a family of related peptide hormones, including:
Calcitonin Gene-Related Peptide (CGRP): Involved in vasodilation and pain transmission, CGRP is structurally related to calcitonin but has different physiological roles.
Calcitonin is unique in its primary role in calcium homeostasis and bone metabolism, whereas amylin and CGRP have broader metabolic and neurological functions .
Properties
Molecular Formula |
C148H228N40O46S3 |
---|---|
Molecular Weight |
3399.8 g/mol |
IUPAC Name |
4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206) |
InChI Key |
URGZBUPIVSHGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N |
Origin of Product |
United States |
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